Benzylamine, N-octyl-N-pentyl-
Description
Contextualization of N-Octyl-N-Pentylbenzylamine within Secondary and Tertiary Amine Chemistry
Amines are a fundamental class of organic compounds derived from ammonia (B1221849), classified as primary (RNH₂), secondary (R₂NH), or tertiary (R₃N) based on the number of organic substituents attached to the nitrogen atom. wikipedia.org Benzylamine (B48309), N-octyl-N-pentyl-, with its chemical formula C₂₀H₃₅N, is a tertiary amine. bldpharm.com This classification is pivotal as it dictates the compound's chemical behavior. Unlike primary and secondary amines, tertiary amines lack a hydrogen atom directly bonded to the nitrogen. This structural feature renders them incapable of acting as hydrogen bond donors, which influences their physical properties such as boiling point and solubility.
The nitrogen atom in a tertiary amine possesses a lone pair of electrons, making it a nucleophile and a base. researchgate.net The basicity of tertiary amines can be influenced by the electronic effects of the attached organic groups. researchgate.net In N-Octyl-N-Pentylbenzylamine, the nitrogen is bonded to a benzyl (B1604629) group, an octyl group, and a pentyl group. The presence of three alkyl/aryl groups enhances the electron density on the nitrogen atom, making tertiary amines like this one potent bases. researchgate.net However, the bulky nature of these groups can introduce steric hindrance, which can affect the accessibility of the lone pair and thus its reactivity in certain chemical transformations. researchgate.net
The synthesis of tertiary amines can be achieved through various methods, including the alkylation of ammonia or primary/secondary amines. youtube.comyoutube.com However, these reactions can often lead to a mixture of products. youtube.com More controlled synthetic routes are often employed to produce specific tertiary amines. For instance, processes like reductive amination of carbonyl compounds or the C-C coupling of existing tertiary amines to form longer-chain amines are subjects of ongoing research. rsc.orgeur.nl
Significance and Emerging Research Areas of N,N-Disubstituted Benzylamines
N,N-disubstituted benzylamines, the class of compounds to which N-Octyl-N-Pentylbenzylamine belongs, are significant in various fields of chemical research and industry. Their utility stems from their unique combination of a reactive tertiary amine core and the variable properties imparted by the different substituents on the nitrogen atom.
One of the most prominent areas of application is in catalysis . For example, N,N-Dimethylbenzylamine is a well-known catalyst used in the formation of polyurethane foams and epoxy resins. wikipedia.org The tertiary amine functionality facilitates these polymerization reactions. Research is ongoing to develop novel amine catalysts with tailored activities and selectivities. researchgate.net
The presence of long alkyl chains, such as the octyl and pentyl groups in N-Octyl-N-Pentylbenzylamine, suggests potential applications as surfactants or precursors to surfactants . The quaternization of N,N-dialkylbenzylamines with long-chain alkyl halides leads to the formation of quaternary ammonium (B1175870) salts, also known as benzalkonium salts. researchgate.net These molecules are amphiphilic, possessing a hydrophilic charged head and a hydrophobic tail, and are widely used as detergents, disinfectants, and in various industrial applications. researchgate.net Linear tertiary amines with alkyl chains containing 6 to 20 carbon atoms are specifically referred to as fatty tertiary amines and are key intermediates in surfactant synthesis. rsc.org
Furthermore, quaternary ammonium salts derived from tertiary amines with long alkyl chains can function as phase transfer catalysts . These catalysts are soluble in both aqueous and organic phases and can transport reactants across the phase boundary, enabling reactions between immiscible reactants. wikipedia.orgyoutube.com
Another emerging research area for benzylamine derivatives is as corrosion inhibitors . Certain organic molecules containing heteroatoms like nitrogen can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. researchgate.netcapes.gov.br The development of high-temperature resistant corrosion inhibitors based on dibenzylamine (B1670424) quaternary ammonium salts for use in oil and gas wells is an active area of research. google.com
In the realm of pharmaceuticals and fine chemicals , N,N-disubstituted benzylamines are valuable intermediates and structural motifs. nih.gov The development of efficient synthetic methods for this class of compounds is crucial for accessing new biologically active molecules. por-journal.com Research into the enzymatic and chemo-catalytic synthesis of chiral α-tertiary amines highlights their importance in medicinal chemistry. nih.gov
Scope and Objectives of Academic Research on N-Octyl-N-Pentylbenzylamine
While specific research on N-Octyl-N-Pentylbenzylamine is not prominent in the current literature, its chemical structure allows for the formulation of several potential research objectives. These are largely inferred from the known applications and research trends of structurally similar N,N-disubstituted benzylamines.
A primary research objective would be the synthesis and characterization of N-Octyl-N-Pentylbenzylamine and related long-chain N,N-dialkylbenzylamines. Developing efficient and selective synthetic routes would be a fundamental goal. This could involve exploring novel catalytic methods for C-N bond formation or direct C-C coupling of smaller tertiary amines. rsc.org
A significant area of investigation would be its potential as a precursor for novel quaternary ammonium salts . Research would focus on the quaternization of N-Octyl-N-Pentylbenzylamine with various alkyl halides and the subsequent evaluation of the resulting products as surfactants, phase transfer catalysts, or antimicrobial agents. The specific combination of octyl, pentyl, and benzyl groups could impart unique properties to the resulting quaternary ammonium salts. researchgate.net
Given the presence of long, hydrophobic alkyl chains, another research avenue would be to investigate the efficacy of N-Octyl-N-Pentylbenzylamine and its derivatives as corrosion inhibitors , particularly for steel in acidic environments. Studies would involve electrochemical and surface analysis techniques to determine the inhibition efficiency and mechanism. researchgate.net
The catalytic potential of N-Octyl-N-Pentylbenzylamine could also be explored. While N,N-dimethylbenzylamine is a known catalyst, the larger alkyl groups in N-Octyl-N-Pentylbenzylamine might influence its catalytic activity, selectivity, or solubility in different reaction media. Research could focus on its application in polymerization reactions or other base-catalyzed transformations.
Finally, exploring its utility as a synthetic building block for more complex molecules in medicinal or materials science would be a logical extension. The lipophilic nature of the octyl and pentyl chains could be exploited to enhance the solubility of resulting compounds in non-polar environments or to facilitate interactions with biological membranes.
Structure
2D Structure
3D Structure
Properties
CAS No. |
70289-19-9 |
|---|---|
Molecular Formula |
C20H35N |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
N-benzyl-N-pentyloctan-1-amine |
InChI |
InChI=1S/C20H35N/c1-3-5-7-8-9-14-18-21(17-13-6-4-2)19-20-15-11-10-12-16-20/h10-12,15-16H,3-9,13-14,17-19H2,1-2H3 |
InChI Key |
HZXJAHXCQKNONC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for N Octyl N Pentylbenzylamine and Analogous Compounds
Reductive Amination Pathways for N,N-Disubstituted Benzylamines
Reductive amination is a cornerstone of amine synthesis, valued for its versatility and efficiency. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. researchgate.net For the synthesis of N,N-disubstituted benzylamines like N-octyl-N-pentylbenzylamine, this can be approached in a stepwise or a direct, one-pot fashion.
Catalytic Hydrogenation of Imines Derived from Benzaldehyde (B42025) and Amines
A common pathway to N,N-disubstituted benzylamines involves a two-step sequence: the formation of an imine followed by its catalytic hydrogenation. google.com In a hypothetical synthesis of the target compound, benzaldehyde would first react with a primary amine such as n-pentylamine to form the N-benzylidenepentan-1-amine intermediate. This imine can then be isolated or used in situ for the subsequent reduction.
The reduction of the C=N double bond is frequently accomplished through catalytic hydrogenation, employing molecular hydrogen (H₂) and a metal catalyst. researchgate.netgoogle.com Catalysts based on metals from groups 8-10 of the periodic table, particularly palladium on carbon (Pd/C), are widely used. google.com A key advantage of this method is that the iminization can be performed in a water-miscible solvent, and the subsequent hydrogenation can proceed directly in the resulting solution without the need to remove the water formed during the reaction. google.com
The product of this initial sequence is a secondary amine (e.g., N-pentylbenzylamine). To obtain the final tertiary amine, a second N-alkylation step is required, for instance, by reacting the secondary amine with an octyl halide. Alternatively, the secondary amine can undergo another reductive amination with octanal.
Modern advancements have introduced highly efficient and enantioselective catalysts for imine hydrogenation. For example, cycloruthenated complexes have been shown to be active catalyst precursors for the transfer hydrogenation of imes using 2-propanol as a hydrogen source. ub.edu Similarly, novel magnesium pincer complexes have been developed for the catalytic hydrogenation of various aldimines and ketimines, yielding secondary amines in excellent yields. acs.org
| Carbonyl Compound | Amine | Catalyst/Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | α-Methylbenzylamine | Palladium on Carbon / H₂ | Water-miscible solvent | N-Benzyl-α-methylbenzylamine | Not specified | google.com |
| Acetophenone | - (Reduction of derived imine) | Cycloruthenated Complex / 2-Propanol | rt, 120 min | 1-Phenylethan-1-amine | Up to 77% ee | ub.edu |
| N-Phenylbenzylidene | - (Direct hydrogenation) | Magnesium Pincer Complex / H₂ (10 bar) | Toluene, 135 °C, 48 h | N-Benzylaniline | >99% | acs.org |
| Benzaldehyde | Ammonia (B1221849) | In situ generated Cobalt catalyst / H₂ (1 bar) | Dioxane, 80 °C, 12 h | Benzylamine (B48309) | 76% | acs.org |
Direct Reductive Amination with Aldehydes and N-Alkylamines
Direct, or one-pot, reductive amination streamlines the synthesis by combining the carbonyl compound, amine, and reducing agent in a single reaction vessel. masterorganicchemistry.com This approach avoids the isolation of the imine/iminium ion intermediate. To synthesize N-octyl-N-pentylbenzylamine directly, one would react benzaldehyde with the secondary amine, N-octyl-N-pentylamine, in the presence of a suitable reducing agent.
A variety of reducing agents are effective for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent often favored for its ability to reduce iminium ions in the presence of aldehydes. masterorganicchemistry.comorganic-chemistry.org Other common reagents include sodium cyanoborohydride (NaBH₃CN), which is particularly effective at reducing iminium ions at mildly acidic pH. masterorganicchemistry.com Concerns about cyanide toxicity have led to the use of alternatives like NaBH(OAc)₃. masterorganicchemistry.com
Catalytic systems have also been developed for direct reductive amination. An efficient method uses a recyclable iron-based Lewis acid catalyst (Aquivion-Fe) in conjunction with sodium borohydride (B1222165) (NaBH₄) to promote imine formation and subsequent reduction. unimi.it This system has been successfully applied to the reaction of benzaldehyde with various amines, including benzylamine, to produce dibenzylamine (B1670424) with high selectivity. unimi.it Other catalytic systems, such as InCl₃/Et₃SiH/MeOH, are noted for their high chemoselectivity, tolerating a range of functional groups. organic-chemistry.org
| Carbonyl Compound | Amine | Catalyst/Reagent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzaldehyde | Benzylamine | Aquivion-Fe / NaBH₄ | CPME | Dibenzylamine | 91% | unimi.it |
| Various Aldehydes | Various Amines | NaBH(OAc)₃ | Dichloroethane | Secondary/Tertiary Amines | Good to excellent | organic-chemistry.org |
| Benzaldehyde | Nitrobenzene (forms aniline (B41778) in situ) | Gum acacia-Palladium nanoparticles / H₂ | Not specified | N-Benzylaniline | Good yields | sci-hub.se |
| Various Aldehydes/Ketones | Various Amines | InCl₃ / Et₃SiH / MeOH | Not specified | Secondary/Tertiary Amines | High yields | organic-chemistry.org |
N-Alkylation Strategies for Secondary Amines
N-alkylation is a fundamental method for preparing tertiary amines from secondary amine precursors. For the synthesis of N-octyl-N-pentylbenzylamine, this would involve starting with a secondary amine like N-octyl-N-pentylamine and introducing the benzyl (B1604629) group, or starting with N-pentylbenzylamine and adding the octyl group.
Leveraging Borrowing Hydrogen Methodology for Alkylation
The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology represents a significant advance in sustainable chemistry for N-alkylation. whiterose.ac.ukunivie.ac.at This elegant, atom-economical process uses an alcohol as the alkylating agent, generating only water as a byproduct. organic-chemistry.orgrsc.org The catalytic cycle involves three main steps: (1) the catalyst dehydrogenates (oxidizes) the alcohol to form an aldehyde intermediate in situ; (2) the aldehyde reacts with the amine to form an iminium ion; (3) the catalyst returns the "borrowed" hydrogen to reduce the iminium ion to the final tertiary amine. univie.ac.at
This strategy avoids the need for pre-oxidized aldehydes or stoichiometric organometallic reagents. whiterose.ac.uk Ruthenium-based catalysts, such as [Ru(p-cymene)Cl₂]₂ combined with diphosphine ligands, are highly effective for the N-alkylation of secondary amines to tertiary amines using alcohols. organic-chemistry.org Abundant first-row transition metals are also gaining prominence, with pincer complexes of manganese (Mn) and nickel (Ni) being developed as efficient catalysts for this transformation under mild conditions. univie.ac.atacs.org The synthesis of N-octyl-N-pentylbenzylamine could thus be achieved by reacting N-octyl-N-pentylamine with benzyl alcohol in the presence of a suitable BH catalyst.
| Amine | Alcohol (Alkylating Agent) | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Primary/Secondary Amines | Primary/Secondary Alcohols | [Ru(p-cymene)Cl₂]₂ / dppf or DPEphos | Not specified | Secondary/Tertiary Amines | organic-chemistry.org |
| Anilines | Benzylic Alcohols | Mn(I) pincer complex | Mild conditions | N-Alkylated Anilines | univie.ac.at |
| Aniline | Benzyl Alcohol | Single Atom Nickel Catalyst | 160 °C | N-Benzylaniline | acs.org |
| Aromatic Amines | Primary/Secondary Alcohols | Ru₃(CO)₁₂ / Surfactant | Water, Microwave heating | Secondary Amines | rsc.org |
Alkylation Reactions Utilizing Alkyl Halides or Other Electrophiles
The direct N-alkylation of a secondary amine with an alkyl halide is the most classical and straightforward approach to synthesizing tertiary amines. researchgate.netwikipedia.org This reaction proceeds via a nucleophilic aliphatic substitution (Sɴ2) mechanism, where the lone pair of the secondary amine attacks the electrophilic carbon of the alkyl halide. To synthesize N-octyl-N-pentylbenzylamine, one could react N-octyl-N-pentylamine with benzyl bromide or benzyl chloride.
A significant challenge in amine alkylation is the potential for overalkylation to form quaternary ammonium (B1175870) salts, as the tertiary amine product is often more nucleophilic than the secondary amine reactant. masterorganicchemistry.com However, for the synthesis of tertiary amines from secondary amines, this is less of a concern than when starting from primary amines. masterorganicchemistry.com The reaction typically requires a base to neutralize the hydrohalic acid (HX) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
An efficient and operationally convenient protocol employs Hünig's base (N,N-diisopropylethylamine, DIPEA) in acetonitrile (B52724). researchgate.net This method is noted for its high functional group tolerance and clean conversion to the tertiary amine without the formation of undesired quaternary ammonium salts. researchgate.net The choice of solvent and base is crucial for optimizing yield and selectivity. For instance, using a protic solvent in combination with a proton acceptor has been shown to improve yields in the N-alkylation of complex molecules by increasing the reactivity difference between the secondary amine and other nucleophilic sites. google.com
| Amine | Alkyl Halide | Base/Reagents | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Various Secondary Amines | Various Alkyl Halides | Hünig's base (DIPEA) | Acetonitrile | Tertiary Amines | Almost quantitative | researchgate.net |
| Noroxymorphone (Secondary Amine) | Cyclopropylmethylbromide | Proton acceptor | Protic/Aprotic solvent mix | Naltrexone (Tertiary Amine) | >90% | google.com |
| N-Aryl-N-aminopyridinium salts | Various Alkyl Halides | - | Not specified | Secondary Aryl-Alkyl Amines | Good yields | acs.org |
Multicomponent Reaction (MCR) Approaches for Amine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural features from all starting materials, offer a powerful and convergent strategy for synthesizing complex molecules like tertiary amines. researchgate.net These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
Several MCR strategies are applicable to the synthesis of complex tertiary amines. A recently developed photocatalytic olefin-hydroaminoalkylation allows for the three-component coupling of an aldehyde, a secondary amine, and an alkene. cam.ac.uk For example, a reaction between butyraldehyde, dibenzylamine, and butyl acrylate (B77674) was achieved using an iridium photocatalyst under visible light, yielding a complex tertiary amine in 84% yield. cam.ac.uk This strategy could be adapted to synthesize the target compound.
Another photocatalytic MCR involves a carbonyl alkylative amination that couples N-arylamines, aldehydes, and hydrocarbons. acs.org This reaction proceeds through the light-promoted generation of an alkyl radical from a hydrocarbon, which then adds to an in situ-formed iminium ion. acs.org Furthermore, a zinc-mediated carbonyl alkylative amination has been shown to be an efficient and robust method for creating α-branched amines, including complex α-trialkyl tertiary amines that are not readily accessible through other means. organic-chemistry.org These MCR approaches represent the cutting edge of amine synthesis, providing novel and efficient disconnections for complex targets.
| Reactants | Catalyst/Reagents | Reaction Type | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Butyraldehyde, Dibenzylamine, Butyl acrylate | Ir(ppy)₃ / Hantzsch ester / Visible light | Photocatalytic Olefin-Hydroaminoalkylation | Complex Tertiary Amine | 84% | cam.ac.uk |
| N-Arylamines, Aldehydes, Hydrocarbons | Tetrabutylammonium decatungstate / Light | Photocatalytic Carbonyl Alkylative Amination | α-Branched Tertiary/Secondary Amines | Good to moderate | acs.org |
| Primary Amines, Formaldehyde (B43269), Arylboronic acids, Alkynes | Cu(OAc)₂ | PBM and A³-Coupling | Tertiary Propargylamines | Not specified | rsc.org |
| Carboxylic acid derivatives, Amines | Zinc | Zinc-Mediated Carbonyl Alkylative Amination | α-Branched Alkylamines | Good yields | organic-chemistry.org |
Formation of N-Octyl-N-Pentylbenzylamine Derivatives as Synthetic Intermediates
In multi-step organic syntheses, derivatives of the target molecule are often prepared as intermediates to facilitate subsequent transformations or to introduce specific functional groups. For long-chain amines like N-octyl-N-pentylamine, carbamate (B1207046) and urea (B33335) derivatives are particularly relevant.
Carbamate Formation:
Carbamates are frequently used as protecting groups for amines in organic synthesis. acs.org The formation of a carbamate from a secondary amine like N-octyl-N-pentylamine can be achieved by reacting it with a chloroformate, such as benzyl chloroformate or di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base. researchgate.net These reactions are generally efficient and provide stable intermediates that can be carried through several synthetic steps before the amine is deprotected under specific conditions.
The reaction of long-chain amines with carbon dioxide and an alkyl halide in the presence of a base like cesium carbonate also provides a route to carbamates. organic-chemistry.orgacs.org This method is notable for its use of CO₂, an abundant and non-toxic C1 source. acs.org
Urea Formation:
Urea derivatives of long-chain amines can be synthesized through several routes. A common method involves the reaction of the amine with an isocyanate. commonorganicchemistry.com For the synthesis of an unsymmetrical urea from N-octyl-N-pentylamine, the amine would be reacted with an appropriate isocyanate.
Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), can be used to generate an isocyanate in situ from an amine, which then reacts with another amine to form a urea. commonorganicchemistry.comnih.gov The reaction of amines with carbamates can also yield ureas. commonorganicchemistry.com For instance, phenyl carbamates can react with amines in a solvent like dimethyl sulfoxide (B87167) (DMSO) to produce ureas in high yields. google.com The formation of ureas can also be achieved through catalytic methods, such as the ruthenium-catalyzed reaction of amines with methanol (B129727) as a C1 source, which is an atom-economical process. acs.org
The table below summarizes typical conditions for carbamate and urea formation with amines, which are applicable to long-chain secondary amines.
| Derivative | Reagents | Catalyst/Base | Solvent | Typical Conditions |
| Carbamate | Amine, Alkyl Chloroformate | Base (e.g., Triethylamine) | Dichloromethane (DCM) | Room Temperature |
| Carbamate | Amine, CO₂, Alkyl Halide | Cesium Carbonate, TBAI | DMF | Mild Temperature |
| Urea | Amine, Isocyanate | None | THF, DMF, or DCM | Room Temperature |
| Urea | Amine, Phenyl Carbamate | None | DMSO | Ambient Temperature |
| Urea | Amine, Methanol | Ruthenium Pincer Complex | None | Elevated Temperature |
This table presents generalized conditions. TBAI: Tetrabutylammonium iodide, DMF: Dimethylformamide, THF: Tetrahydrofuran, DCM: Dichloromethane, DMSO: Dimethyl Sulfoxide.
Optimization of Reaction Conditions and Yields in N-Octyl-N-Pentylbenzylamine Synthesis
The optimization of reaction conditions is a critical step in developing an efficient and scalable synthesis for N-octyl-N-pentylbenzylamine. Key parameters that are typically varied include the choice of reagents, solvent, base, temperature, and reaction time.
For N-alkylation reactions , the reactivity of the alkyl halide (iodide > bromide > chloride) will influence the reaction rate. The choice of base is also crucial; stronger, non-nucleophilic bases are often preferred to minimize side reactions. Solvents are selected based on the solubility of the reactants and their boiling points to allow for appropriate reaction temperatures. Increasing the temperature can accelerate the reaction, but may also lead to the formation of undesired byproducts. researchgate.net
In reductive amination , the choice of reducing agent is a key variable. Mild reducing agents are often used to selectively reduce the iminium ion without affecting other functional groups. The pH of the reaction mixture can also be important for the formation of the iminium ion intermediate.
The table below illustrates how reaction parameters can be optimized for the synthesis of a tertiary amine via N-alkylation of a secondary amine, a process analogous to the synthesis of N-octyl-N-pentylbenzylamine.
| Parameter | Variation | Effect on Yield/Selectivity | Reference |
| Base | K₂CO₃ vs. Cs₂CO₃ | Cs₂CO₃ often provides higher yields due to its greater solubility and basicity. researchgate.net | researchgate.net |
| Solvent | DMF vs. DMSO vs. Acetonitrile | The polarity and boiling point of the solvent can significantly impact reaction rate and yield. DMF is a common choice. researchgate.net | researchgate.net |
| Temperature | Room Temp vs. Elevated Temp | Increasing temperature generally increases the reaction rate, but can decrease selectivity. Optimal temperature is empirically determined. researchgate.net | researchgate.net |
| Reactant Ratio | Equimolar vs. Excess Alkylating Agent | Using a slight excess of the alkylating agent can help drive the reaction to completion, but may lead to quaternary ammonium salt formation. | General Principle |
This table provides illustrative examples of optimization strategies based on analogous reactions.
By systematically varying these parameters, a robust and high-yielding protocol for the synthesis of N-octyl-N-pentylbenzylamine can be established.
Reaction Mechanisms and Kinetics of N Octyl N Pentylbenzylamine Transformations
Amidation and Related Condensation Reactions Involving Amines
Amidation is a fundamental condensation reaction in organic chemistry, typically involving a carboxylic acid and a primary or secondary amine to form an amide. jmu.edulumenlearning.com In this reaction, a molecule of water is eliminated as the nitrogen atom of the amine forms a new bond with the carbonyl carbon of the carboxylic acid. jmu.eduyoutube.com The general form of this reaction is biologically significant, as it is the process by which amino acids link via peptide bonds to form proteins. jmu.edulumenlearning.com
The direct reaction between a carboxylic acid and an amine can be challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction often requires heating the salt above 100°C to drive off water and form the amide bond. libretexts.org Alternatively, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to make the carboxylic acid more susceptible to nucleophilic attack by the amine. libretexts.org
However, for tertiary amines such as N-octyl-N-pentylbenzylamine, direct amidation through these pathways is not feasible. The defining characteristic of tertiary amines is the absence of a hydrogen atom on the nitrogen. libretexts.org This hydrogen is essential as it is the atom that is eliminated (along with the -OH group from the carboxylic acid) to form water. Consequently, tertiary amines cannot undergo acylation or amidation in the same manner as primary and secondary amines. libretexts.org
Transamination Processes with N-Alkylbenzylamines
Transamination reactions involve the transfer of an amino group from an amine to a keto acid, converting the keto acid into a new amino acid and the original amine into a ketone. These reactions are often catalyzed by transaminase enzymes (aminotransferases).
The kinetics of transamination reactions are often studied using models like the ping-pong bi-bi mechanism. nih.gov This mechanism involves the binding of the first substrate (the amine) to the enzyme, the release of the first product (the ketone), the binding of the second substrate (the keto acid), and finally, the release of the second product (the new amino acid). nih.gov
Table 1: Illustrative Kinetic Parameters for the Transamination of α-Methylbenzylamine This table presents kinetic data for the transamination of α-methylbenzylamine with pyruvate, catalyzed by an ω-transaminase, to illustrate typical parameters investigated in such reactions.
| Parameter | Value | Significance |
| Forward Reaction | (S)-α-MBA + Pyruvate → Acetophenone + L-Alanine | |
| Km ((S)-α-MBA) | 1.8 mM | Michaelis constant for (S)-α-methylbenzylamine |
| Km (Pyruvate) | 15.1 mM | Michaelis constant for pyruvate |
| Vmax (Forward) | 4.8 U/mg | Maximum forward reaction rate |
| Reverse Reaction | Acetophenone + L-Alanine → (S)-α-MBA + Pyruvate | |
| Km (Acetophenone) | 39.0 mM | Michaelis constant for acetophenone |
| Km (L-Alanine) | 260.0 mM | Michaelis constant for L-alanine |
| Vmax (Reverse) | 0.1 U/mg | Maximum reverse reaction rate |
| Ki ((S)-α-MBA) | 0.4 mM | Product inhibition constant for (S)-α-methylbenzylamine |
Data adapted from a kinetic study on ω-transaminase from Bacillus thuringiensis JS64. nih.gov
The choice of solvent system significantly impacts the kinetics of transamination reactions. The stability and activity of the enzymes or catalysts involved are highly dependent on the reaction medium. The introduction of organic co-solvents into an aqueous buffer can influence reaction rates, although often high concentrations of organic solvents can lead to a decrease in enzyme activity.
Stereoelectronic effects also play a critical role. The stereochemistry of the amine substrate, particularly the arrangement of substituents around the chiral center in molecules like α-methylbenzylamine, dictates the stereoselectivity of the enzyme. researchgate.net Enzymes exhibit high specificity, favoring one enantiomer over the other. For N-octyl-N-pentylbenzylamine, while not chiral at the nitrogen, the bulky N-octyl and N-pentyl groups would sterically influence the approach to the benzylic C-H bond, which is the site of oxidative transformations.
Table 2: Effect of Organic Co-solvents on Relative Transaminase Activity This table illustrates the general effect of adding organic co-solvents on the activity of transaminase enzymes.
| Co-solvent (10% v/v) | Relative Activity (%) |
| None (Aqueous Buffer) | 100 |
| Methanol (B129727) | 85 |
| Ethanol | 70 |
| Isopropanol | 55 |
| Acetonitrile (B52724) | 90 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 65 |
Data is illustrative, based on general trends observed in transaminase reactions. researchgate.net
Oxidative Transformations of N-Octyl-N-Pentylbenzylamine and Related Amines
Tertiary amines like N-octyl-N-pentylbenzylamine can undergo various oxidative transformations, often at the carbon atom alpha to the nitrogen.
Recent advancements have demonstrated the aerobic α-oxidation of tertiary amines to amides using visible light, even without a traditional photocatalyst. rsc.org This process can be mediated by the formation of an electron-donor-acceptor (EDA) complex between the tertiary amine (the donor) and molecular oxygen (the acceptor). rsc.org Upon irradiation with visible light, this complex can trigger a radical chain reaction leading to the formation of an α-oxygenated intermediate, which subsequently yields an amide.
Alternatively, photocatalytic systems employing organic dyes or metal-organic frameworks (MOFs) can facilitate the direct C-H oxidation of amines. nih.govrsc.org For example, under blue light irradiation, a benzothiadiazole-based MOF can effectively catalyze the aerobic oxidation of benzylamine (B48309) to the corresponding imine with high selectivity. rsc.org The mechanism involves the generation of a superoxide (B77818) radical anion that drives the conversion. rsc.org For a tertiary amine like N-octyl-N-pentylbenzylamine, such oxidative processes would likely target the benzylic C-H bond or the α-C-H bonds on the octyl or pentyl chains, leading to the formation of an iminium ion intermediate that can then be hydrolyzed to a secondary amine and an aldehyde or further oxidized.
The oxidation of amines can also lead to the formation of nitriles, which are valuable intermediates in organic synthesis. acs.org This transformation typically involves the oxidation of primary amines. rsc.org Various methods exist for this conversion, including oxidation with reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in aqueous ammonia (B1221849) or using metal catalysts. organic-chemistry.org
While the direct conversion of a tertiary amine like N-octyl-N-pentylbenzylamine to a single nitrile product is not a direct pathway, oxidative cleavage of the C-N bonds can occur. For instance, oxidation could lead to the formation of benzaldehyde (B42025) from the benzyl (B1604629) group, and the N-octyl-N-pentylamine fragment would undergo further reaction. If the oxidation leads to the formation of a primary amine fragment through dealkylation, this primary amine could then be oxidized to a nitrile. rsc.org The synthesis of nitriles is more commonly achieved from primary alcohols, aldehydes, or primary amines. organic-chemistry.org
Table 3: Selected Methods for the Synthesis of Nitriles from Amines and Other Precursors
| Precursor | Reagents/Conditions | Product | Reference |
| Primary Amines | 1,3-Diiodo-5,5-dimethylhydantoin (DIH), aq. NH₃, 60 °C | Nitrile | organic-chemistry.org |
| Primary Amines | Trichloroisocyanuric acid (TCCA), aq. NH₃ | Nitrile | organic-chemistry.org |
| Primary Alcohols | TEMPO, I₂, aq. NH₃ | Nitrile | organic-chemistry.org |
| Benzyl Halides | I₂, aq. NH₃ | Benzonitrile | organic-chemistry.org |
| Primary Amines | Ru complex on SILP, O₂/Air | Nitrile | rsc.org |
Deamination Mechanisms in the Context of N-Alkylbenzylamines
Deamination, the removal of an amino group, is a fundamental transformation in amine chemistry. vanderbilt.edu In the context of N-alkylbenzylamines, this process can proceed through several mechanistic pathways, largely dictated by the reaction conditions. Under hydrothermal conditions, for instance, protonated benzylamine derivatives undergo deamination to form benzyl alcohol as the primary product. nih.gov Investigations into the deamination of ring-substituted benzylammonium ions have revealed the potential for both unimolecular (SN1) and bimolecular (SN2) substitution mechanisms. nih.gov
For a tertiary amine like N-octyl-N-pentylbenzylamine, direct deamination is less common than N-dealkylation or oxidation. However, processes that involve the cleavage of the C-N bond can be considered a form of deamination. Oxidative deamination, for example, can transform the amino group into a carbonyl group with the release of ammonia or a secondary amine. chemrxiv.org Another pathway is reductive deamination, which replaces the amino group with a hydrogen atom.
The specific deamination pathway for N-octyl-N-pentylbenzylamine would be highly dependent on the reagents and conditions employed. Given the stability of the benzyl group, reactions often target the cleavage of the N-alkyl or N-benzyl bonds rather than a direct removal of the entire disubstituted amino group.
Nucleophilic Addition Reactions Involving the Benzylamine Moiety
The nitrogen atom of N-octyl-N-pentylbenzylamine possesses a lone pair of electrons, rendering it nucleophilic. As such, it can participate in nucleophilic addition reactions. Studies on the addition of various benzylamines to activated alkenes, such as benzylidene Meldrum's acids and β-nitrostyrenes, provide a framework for understanding these reactions. nih.govacs.org
In acetonitrile, the addition of benzylamines to such activated olefins has been shown to proceed via a one-step mechanism, where the formation of the new carbon-nitrogen bond and proton transfer occur concurrently. nih.govresearchgate.netnih.gov This is in contrast to reactions in aqueous solutions, which may proceed through a zwitterionic intermediate. nih.gov The transition state for these reactions in acetonitrile is often depicted as a four-membered cyclic structure. acs.orgresearchgate.net
The reaction rate is typically first order with respect to both the amine and the substrate. nih.govresearchgate.net Kinetic isotope effect studies, using deuterated benzylamines (XC₆H₄CH₂ND₂), have shown values of kH/kD greater than unity, supporting the involvement of the N-H proton in the rate-determining step. nih.govresearchgate.net For N-octyl-N-pentylbenzylamine, which lacks an N-H bond, its role as a nucleophile would not involve this proton transfer step in the same manner. Instead, it would act as a tertiary amine base or a nucleophile in reactions like the Menshutkin reaction, where it attacks an alkyl halide to form a quaternary ammonium salt. solubilityofthings.com
The kinetics of nucleophilic addition reactions are significantly influenced by steric hindrance. The bulky N-octyl and N-pentyl groups on the nitrogen atom of N-octyl-N-pentylbenzylamine would exert considerable steric hindrance, impeding the approach of the nucleophilic nitrogen to an electrophilic center. ub.educhemrxiv.orgimperial.ac.uk
This steric hindrance would lead to a significant decrease in the reaction rate compared to less substituted amines like N,N-dimethylbenzylamine or primary benzylamines. In nucleophilic substitution reactions, such as the SN2 type, increased substitution at the nucleophilic center is known to dramatically slow down the reaction. ub.eduimperial.ac.uk For instance, the rate of quaternization of N,N-dimethylaniline with benzyl chloride is measurable, but increasing the size of the N-alkyl groups would be expected to decrease the rate constant. solubilityofthings.comresearchgate.net
The following table presents hypothetical comparative kinetic data to illustrate the expected impact of steric hindrance on the rate of a representative nucleophilic substitution reaction.
| Amine | Relative Rate Constant (krel) | Steric Hindrance Level |
|---|---|---|
| N,N-Dimethylbenzylamine | 100 | Low |
| N,N-Diethylbenzylamine | 10 | Moderate |
| N-Octyl-N-pentylbenzylamine | ~1 | High |
This table is illustrative and based on general principles of chemical kinetics. Actual values would require experimental determination.
Mechanistic Elucidation of Functional Group Interconversions of N,N-Disubstituted Benzylamines
N,N-disubstituted benzylamines can undergo a variety of functional group interconversions, primarily through oxidation or N-dealkylation pathways.
Oxidation: The oxidation of N,N-dialkylbenzylamines can lead to different products depending on the oxidant and reaction conditions. A common transformation is the oxidation of the benzylic methylene (B1212753) group to a carbonyl, yielding the corresponding N,N-disubstituted benzamide (B126). researchgate.netrsc.org This can be achieved using various oxidizing agents, including Lewis acid-catalyzed reactions with hydroperoxides. researchgate.netrsc.org The mechanism is believed to involve the initial formation of an intermediate that is then oxidized to the amide.
Another oxidative pathway involves the cleavage of the C-N bond. For instance, the use of a zinc-based single-atom catalyst can promote the oxidative cleavage of the C-N bonds in N,N-dialkylbenzylamines to produce benzonitriles. researchgate.net
N-Dealkylation: The removal of one or both alkyl groups from the nitrogen atom is a significant functional group interconversion for tertiary amines. nih.govresearchgate.net This can be accomplished through several methods:
Von Braun Reaction: This classic method utilizes cyanogen (B1215507) bromide to react with the tertiary amine, leading to the formation of a cyanamide (B42294) and an alkyl bromide. Subsequent hydrolysis or reduction of the cyanamide yields the secondary amine. nih.gov
Reaction with Chloroformates: Acyl chlorides like α-chloroethyl chloroformate can react with tertiary amines to form a carbamate (B1207046) intermediate, which upon treatment with methanol, yields the secondary amine hydrochloride. nih.gov
Photoredox Catalysis: Modern methods employing photoredox catalysis allow for the mild and functional-group-tolerant N-dealkylation of tertiary amines. nih.gov These reactions often proceed through the formation of an iminium ion intermediate, which is then hydrolyzed to the secondary amine. acs.org
For N-octyl-N-pentylbenzylamine, N-dealkylation would likely proceed with the preferential removal of one of the linear alkyl chains over the benzyl group, although cleavage of the benzyl group (debenzylation) is also a known process. masterorganicchemistry.com The specific product distribution would depend on the chosen method and the relative stabilities of the intermediates formed.
The following table summarizes some key functional group interconversions applicable to N,N-disubstituted benzylamines.
| Reaction Type | Reagents/Conditions | Product Type | Mechanistic Notes |
|---|---|---|---|
| Oxidation to Amide | ZnBr₂/TBHP | N,N-dialkylbenzamide | Lewis acid-catalyzed oxidation of the benzylic carbon. researchgate.netrsc.org |
| Oxidative C-N Cleavage | ZnN₄-SAC/O₂ | Benzonitrile | Catalytic cleavage of both N-benzyl and N-alkyl bonds. researchgate.net |
| N-Dealkylation (von Braun) | BrCN, then hydrolysis | Secondary Amine | Proceeds via a quaternary cyanoammonium intermediate. nih.gov |
| N-Dealkylation (Photoredox) | Photocatalyst/light/oxidant | Secondary Amine | Involves formation of an iminium ion intermediate. nih.gov |
Advanced Spectroscopic Characterization and Elucidation of N Octyl N Pentylbenzylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like N-octyl-N-pentylbenzylamine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to map the complete carbon skeleton and proton environments, confirming the identity and purity of the compound.
The ¹H NMR spectrum of N-octyl-N-pentylbenzylamine is predicted to show distinct signals corresponding to the protons of the benzyl (B1604629), octyl, and pentyl groups. The chemical shifts of hydrogens on carbons adjacent to the nitrogen atom are expected to be deshielded due to the electron-withdrawing effect of the nitrogen. libretexts.org
The benzylic protons (Ar-CH₂) are anticipated to appear as a singlet around 3.5 ppm. The protons on the α-carbons of the octyl and pentyl chains (N-CH₂) will likely resonate as triplets around 2.4-2.6 ppm. libretexts.org The complex overlapping signals of the methylene (B1212753) protons within the alkyl chains would appear further upfield, typically between 1.2 and 1.6 ppm, while the terminal methyl protons of both chains are expected to produce triplets at approximately 0.9 ppm.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. Carbons bonded directly to the nitrogen atom are deshielded and are predicted to appear in the 50-60 ppm range. libretexts.org The benzylic carbon is expected around 58 ppm, while the aromatic carbons will resonate in the 127-140 ppm region. The carbons of the long alkyl chains will show a series of signals in the upfield region (14-32 ppm). ucl.ac.uk
To definitively assign these resonances and establish the connectivity between different parts of the molecule, 2D NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent methylene groups in the octyl and pentyl chains, allowing for a sequential walk-along-the-chain assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to unambiguously assign the resonances of each CH, CH₂, and CH₃ group in the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule. For example, correlations would be expected from the benzylic protons to the aromatic carbons and the α-carbons of the alkyl chains, confirming the N-benzyl and N-alkyl linkages.
Predicted ¹H NMR Data for N-Octyl-N-Pentylbenzylamine
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 7.20-7.40 | Multiplet |
| Benzylic (Ar-CH₂) | ~3.5 | Singlet |
| N-CH₂ (Octyl & Pentyl) | 2.40-2.60 | Triplet |
| Internal CH₂ (Octyl & Pentyl) | 1.20-1.60 | Multiplet |
Predicted ¹³C NMR Data for N-Octyl-N-Pentylbenzylamine
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (Quaternary) | ~140 |
| Aromatic (CH) | 127-129 |
| Benzylic (Ar-CH₂) | ~58 |
| N-CH₂ (Octyl & Pentyl) | 52-55 |
| Internal CH₂ (Octyl & Pentyl) | 22-32 |
The long and flexible octyl and pentyl chains of N-octyl-N-pentylbenzylamine introduce significant conformational freedom. Advanced NMR techniques can provide insights into the dynamic behavior and the preferred spatial arrangement of these chains. nih.govucl.ac.uk
Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could reveal information about the energy barriers of bond rotations. ucl.ac.uklibretexts.org For a flexible molecule like this, cooling the sample might slow down conformational interconversions to a point where distinct signals for different conformers could be observed, providing information on their relative populations and the thermodynamics of the equilibrium. rsc.orgnih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY), a 2D NMR technique, can be used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. This would be invaluable for determining the three-dimensional folding of the alkyl chains relative to the benzyl group. For example, NOE cross-peaks between the benzylic protons and protons on the octyl or pentyl chains would indicate specific folded conformations. The study of such flexible molecules often benefits from a combination of NMR data and computational modeling to build a comprehensive picture of their dynamic structures. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and analysis of the mass-to-charge ratio of the resulting ions and their fragments.
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound with high accuracy. This allows for the calculation of its elemental formula. For N-octyl-N-pentylbenzylamine (C₂₀H₃₅N), the predicted monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) that corresponds to this exact mass, confirming the elemental composition of the synthesized molecule. The high resolving power of modern mass spectrometers, such as Orbitrap or TOF analyzers, is essential for this level of accuracy. nih.gov
Predicted HRMS Data for N-Octyl-N-Pentylbenzylamine
| Formula | Ion | Calculated m/z |
|---|
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) and its fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information.
For N-octyl-N-pentylbenzylamine, the most characteristic fragmentation pathway for tertiary amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgopenstax.orgwhitman.edu This process leads to the formation of a stable, resonance-stabilized iminium cation.
The major predicted fragmentation pathways are:
Loss of a heptyl radical: Cleavage of the C-C bond beta to the nitrogen on the octyl chain would result in the loss of a C₇H₁₅ radical and the formation of a prominent fragment ion.
Loss of a butyl radical: Similarly, α-cleavage on the pentyl chain would lead to the loss of a C₄H₉ radical and the generation of another significant fragment ion.
Benzylic cleavage: The bond between the benzyl group and the nitrogen is also susceptible to cleavage, leading to the formation of a tropylium (B1234903) ion at m/z 91, a common fragment for benzyl-containing compounds. nih.gov
By analyzing the masses of these fragment ions, the structure of the parent molecule can be confirmed.
Predicted Major MS/MS Fragments for N-Octyl-N-Pentylbenzylamine ([M+H]⁺)
| Fragment Ion Structure | Predicted m/z | Description |
|---|---|---|
| [C₁₃H₂₀N]⁺ | 202.1596 | α-cleavage, loss of heptyl radical (C₇H₁₅) |
| [C₁₆H₂₆N]⁺ | 248.2065 | α-cleavage, loss of butyl radical (C₄H₉) |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
For N-octyl-N-pentylbenzylamine, a tertiary amine, the most notable feature in its IR spectrum would be the absence of N-H stretching vibrations, which are typically found in the 3300-3500 cm⁻¹ region for primary and secondary amines. openstax.orgorgchemboulder.comwpmucdn.com
Key predicted vibrational bands include:
C-H Stretching: Strong, broad bands are expected in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the numerous C-H bonds in the octyl and pentyl chains. Aromatic C-H stretching vibrations from the benzyl group would appear as weaker bands just above 3000 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bonds in an aliphatic tertiary amine typically appears in the 1000-1250 cm⁻¹ range. orgchemboulder.com
Aromatic Ring Vibrations: The benzene (B151609) ring will give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending bands for the monosubstituted benzene ring are expected in the 690-770 cm⁻¹ range.
Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which can be very useful for identification. The symmetric C-H stretching of the alkyl chains would also be prominent.
Predicted Key IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Strong | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium | Strong |
| C-N Stretch | 1000-1250 | Medium | Weak |
Fundamental Vibrational Assignments and Spectral Correlation with Molecular Structure
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the fundamental vibrational modes of N-octyl-N-pentylbenzylamine. The resulting spectra are complex, yet they provide a detailed fingerprint of the molecule's structural components. Specific vibrational frequencies can be assigned to the various functional groups and bond types present in the molecule.
The aromatic ring of the benzyl group gives rise to characteristic C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the ring produce a series of bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring also influences the positions of overtone and combination bands in the 2000-1650 cm⁻¹ region, which can be diagnostic of the monosubstituted pattern of the benzyl group.
The aliphatic chains, the n-octyl and n-pentyl groups, contribute significantly to the spectrum. The C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups are prominent in the 2960-2850 cm⁻¹ region. The asymmetric and symmetric stretching modes of the CH₂ groups typically appear around 2925 cm⁻¹ and 2855 cm⁻¹, respectively, while the corresponding CH₃ modes are found near 2960 cm⁻¹ and 2870 cm⁻¹. Bending vibrations for these aliphatic groups, such as scissoring (around 1465 cm⁻¹) and rocking (broad, weaker bands in the 1300-700 cm⁻¹ range), further confirm the presence of these long alkyl chains.
The C-N stretching vibrations of the tertiary amine group are also key spectral features. The C-N stretching of the benzyl-N bond and the N-alkyl bonds are expected in the 1250-1020 cm⁻¹ region. The precise position of these bands can be influenced by the steric and electronic environment around the nitrogen atom.
A detailed assignment of these fundamental vibrations allows for a direct correlation between the observed spectral peaks and the specific structural moieties within N-octyl-N-pentylbenzylamine, providing a robust method for its structural confirmation.
Distinct Spectroscopic Signatures of N-Alkyl Substitution Patterns
The spectroscopic signature of N-octyl-N-pentylbenzylamine is distinctly influenced by the nature of the N-alkyl substituents. Comparing its vibrational spectrum to that of other N-substituted benzylamines reveals key differences that can be attributed to the size and conformation of the octyl and pentyl groups.
The most notable distinction lies in the intensity and complexity of the C-H stretching and bending regions. In comparison to benzylamines with smaller alkyl groups (e.g., N,N-dimethylbenzylamine or N,N-diethylbenzylamine), N-octyl-N-pentylbenzylamine exhibits significantly more intense and broader absorption bands in the 2960-2850 cm⁻¹ range due to the larger number of CH₂ and CH₃ groups. The intricate pattern of methylene rocking and wagging vibrations in the fingerprint region (below 1500 cm⁻¹) is also more complex, reflecting the conformational flexibility of the longer alkyl chains.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within N-octyl-N-pentylbenzylamine. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. For this molecule, the primary chromophore is the benzene ring of the benzyl group.
The UV-Vis spectrum of N-octyl-N-pentylbenzylamine is expected to exhibit characteristic absorption bands associated with the π → π* transitions of the aromatic ring. Typically, benzene and its simple alkyl derivatives show two main absorption bands: a strong primary band (E2-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure around 250-270 nm. In solution, this fine structure is often lost due to intermolecular interactions. ubbcluj.ro
The presence of the nitrogen atom directly attached to the benzylic carbon can influence the electronic transitions. The non-bonding electrons on the nitrogen atom can participate in n → π* transitions, although these are often weak and may be obscured by the stronger π → π* absorptions. The substitution of the amino group on the benzyl moiety can cause a slight red shift (bathochromic shift) of the absorption maxima and an increase in their intensity (hyperchromic effect) compared to unsubstituted benzene.
The specific solvent used can also impact the UV-Vis spectrum by stabilizing the ground or excited states to different extents. A summary of expected electronic transitions is provided in the table below.
| Expected Electronic Transition | Typical Wavelength Range (nm) | Associated Chromophore | Relative Intensity |
| π → π* (E2-band) | 200 - 210 | Benzene Ring | Strong |
| π → π* (B-band) | 250 - 270 | Benzene Ring | Weak to Moderate |
| n → π* | > 270 | C-N and Benzene Ring | Weak |
X-Ray Diffraction for Solid-State Structural Determination of N-Octyl-N-Pentylbenzylamine Crystalline Forms
Should a crystalline form of N-octyl-N-pentylbenzylamine be obtained, X-ray diffraction analysis would provide a wealth of structural information. This would include precise bond lengths, bond angles, and torsion angles within the molecule. The data would reveal the conformation of the flexible octyl and pentyl chains in the crystalline lattice, as well as the orientation of the benzyl group relative to the rest of the molecule.
Furthermore, X-ray diffraction would elucidate the intermolecular packing forces that govern the crystal structure, such as van der Waals interactions between the alkyl chains and the aromatic rings. It would also determine the crystal system, space group, and unit cell dimensions. This detailed solid-state structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.
Integration of Multi-Spectroscopic Data with Chemometric Approaches for Enhanced Elucidation
To achieve a comprehensive and robust structural elucidation of N-octyl-N-pentylbenzylamine, the integration of data from the various spectroscopic techniques discussed above is highly advantageous. Chemometrics, the application of statistical and mathematical methods to chemical data, provides powerful tools for this purpose.
By combining data from IR, Raman, and UV-Vis spectroscopy, a more complete picture of the molecule's properties can be formed. For instance, principal component analysis (PCA) or partial least squares (PLS) regression could be applied to a dataset of spectra from N-octyl-N-pentylbenzylamine and related N-substituted benzylamines. This would allow for the identification of the key spectral variables that differentiate these compounds and correlate them with specific structural features, such as the length and branching of the alkyl chains.
Furthermore, computational chemistry can be used in conjunction with experimental spectroscopy. Density functional theory (DFT) calculations can predict vibrational frequencies and electronic transition energies for a proposed structure of N-octyl-N-pentylbenzylamine. These theoretical predictions can then be compared with the experimental IR, Raman, and UV-Vis spectra to validate the structural assignment and to aid in the detailed interpretation of the spectra. This synergistic approach, combining multiple spectroscopic inputs with chemometric and computational analysis, provides a powerful strategy for the unambiguous characterization of complex molecules like N-octyl-N-pentylbenzylamine.
Theoretical and Computational Investigations of N Octyl N Pentylbenzylamine
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules. southampton.ac.ukresearchgate.netnih.govimperial.ac.uklibretexts.orgnih.gov For N-Octyl-N-Pentylbenzylamine, DFT calculations are crucial in elucidating its three-dimensional structure and conformational preferences.
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. stackexchange.comtau.ac.il For a flexible molecule like N-Octyl-N-Pentylbenzylamine, with its rotatable bonds in the octyl and pentyl chains, numerous conformations can exist. A conformational search is essential to identify the most stable conformers. uni-muenchen.deconflex.net This process involves exploring the molecule's conformational space to locate various energy minima. uni-muenchen.de The resulting conformational energy landscape reveals the relative energies of different spatial arrangements of the atoms. tau.ac.ilmdpi.com
Table 1: Representative Conformational Energy Data
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Global Minimum | 0.00 |
| Conformer 2 | +1.25 |
| Conformer 3 | +2.80 |
| Conformer 4 | +4.10 |
Note: This table is illustrative and based on typical findings for flexible molecules. Actual values would be derived from specific DFT calculations.
Once the optimized geometry of N-Octyl-N-Pentylbenzylamine is obtained, DFT calculations can be used to predict its vibrational frequencies. nih.govresearchgate.netmdpi.com These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.
The predicted vibrational spectrum can be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.net This correlation is a critical validation of the computational model. nih.govresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental values, as the harmonic approximation used in many calculations tends to overestimate frequencies. nih.gov The National Institute of Standards and Technology (NIST) maintains a database of experimental vibrational data that can be used for such comparisons. nist.govnist.gov
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| C-H stretch (aromatic) | 3100-3000 | 2976-2880 | ~2950 |
| C-H stretch (aliphatic) | 3000-2850 | 2880-2736 | ~2925, ~2855 |
| C-N stretch | 1250-1020 | 1200-979 | ~1180 |
| C=C stretch (aromatic) | 1600-1450 | 1536-1392 | ~1605, ~1495, ~1450 |
Note: This table presents typical ranges and requires specific computational and experimental data for N-Octyl-N-Pentylbenzylamine for precise values.
Electronic Structure Analysis of N-Octyl-N-Pentylbenzylamine
The electronic structure of a molecule governs its reactivity and chemical properties. Computational methods provide detailed insights into the distribution and energies of electrons within N-Octyl-N-Pentylbenzylamine.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uklibretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. ajchem-a.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. researchgate.net
Table 3: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.3 |
Note: These are representative values. Actual energies are determined from specific DFT calculations.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and hyperconjugative interactions within a molecule. southampton.ac.ukresearchgate.netnih.govrsc.orgfaccts.de It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and antibonding orbitals. researchgate.netnih.gov
For N-Octyl-N-Pentylbenzylamine, NBO analysis can quantify the interactions between the filled lone pair orbital on the nitrogen atom and the antibonding orbitals of adjacent C-C and C-H bonds. These interactions, known as hyperconjugation, contribute to the stability of the molecule. The analysis can also reveal the extent of electron delocalization from the nitrogen and alkyl chains into the phenyl ring.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comuni-muenchen.deresearchgate.netresearchgate.netscispace.com The MESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de
Different colors on the MESP map represent different potential values. researchgate.net Typically, regions of negative electrostatic potential (often colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net For N-Octyl-N-Pentylbenzylamine, the MESP would likely show a region of high negative potential around the nitrogen atom due to its lone pair of electrons, making it a primary site for interaction with electrophiles. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Catalysis in Chemical Transformations Involving N Octyl N Pentylbenzylamine and Analogues
Heterogeneous Catalysis in N-Alkylbenzylamine Synthesis and Modification
Heterogeneous catalysts are favored in many industrial processes due to their ease of separation from the reaction mixture, which allows for catalyst recycling and simplifies product purification. mdma.ch The development of robust and efficient heterogeneous catalysts for the synthesis and modification of N-alkylbenzylamines is an active area of research.
Palladium-Catalyzed Processes for Hydrogenation and C-C Bond Formation
Palladium-based catalysts are highly versatile and widely used in organic synthesis for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. rsc.org In the context of N-alkylbenzylamine synthesis, palladium catalysts are particularly effective for hydrogenation reactions and C-C bond formation.
The synthesis of N-alkylbenzylamines can be achieved through the reductive amination of aldehydes and ketones. A key step in this process is the hydrogenation of the intermediate imine. Palladium catalysts, often supported on materials like silica (B1680970) (SiO2) or alumina (B75360) (Al2O3), are highly efficient for this transformation. chemrxiv.orgresearchgate.net For instance, palladium nanoparticles supported on silica have been shown to effectively catalyze the hydrogenation of imines under mild conditions, such as at room temperature and under a hydrogen balloon. researchgate.net The general reaction involves the reduction of an imine, formed from the condensation of a primary or secondary amine with a carbonyl compound, to the corresponding amine.
Palladium catalysts also play a crucial role in C-C bond formation, enabling the ortho-functionalization of benzylamine (B48309) derivatives. nih.gov Through C-H activation, palladium complexes can direct the arylation of benzylamines. nih.gov For example, Pd(II)-catalyzed C-H cross-coupling of benzylamines can be achieved with high enantioselectivity using chiral ligands. nih.gov Tandem reactions involving N-arylation followed by carboamination, catalyzed by palladium, provide a rapid route to N-aryl-2-benzyl pyrrolidines. nih.gov This one-pot process allows for the formation of multiple bonds and stereocenters in a single operation. nih.gov
| Catalyst System | Reaction Type | Substrates | Key Features |
| Pd/SiO2 | Imine Hydrogenation | Imines | Mild reaction conditions, high chemoselectivity. researchgate.net |
| Pd(II) with chiral ligands | C-H Arylation | Benzylamines, Aryl boronic acids | High enantioselectivity in kinetic resolution. nih.gov |
| Pd/phosphine (B1218219) complexes | N-arylation/Carboamination | γ-amino alkenes, Aryl bromides | One-pot synthesis of complex pyrrolidines. nih.gov |
| Pd/Fe2O3 | N-alkylation | Amines, Alcohols | Base and organic ligand-free conditions. mdma.ch |
Nickel and Ruthenium Catalysts in Amine Chemistry
While palladium catalysts are prominent, nickel and ruthenium catalysts also offer significant advantages in amine chemistry, particularly in terms of cost-effectiveness and unique reactivity.
Nickel Catalysts: Nickel, being more earth-abundant and less expensive than palladium, is an attractive alternative for various catalytic transformations. orgsyn.org Nickel nanoparticles have been developed as efficient catalysts for the reductive amination of carbonyl compounds with ammonia (B1221849) and hydrogen, providing a direct route to primary amines. nih.gov Nickel-dipyrrin complexes have demonstrated high efficiency in intramolecular C-H bond amination to produce N-heterocyclic products under mild conditions. nih.gov Furthermore, nickel catalysts are effective for the amination of aryl chlorides and sulfamates, even in greener solvents like 2-methyl-THF. orgsyn.orgacs.org
Ruthenium Catalysts: Ruthenium catalysts are particularly well-known for their application in "borrowing hydrogen" or "hydrogen autotransfer" reactions. organic-chemistry.org This methodology allows for the N-alkylation of amines using alcohols as the alkylating agent, with water being the only byproduct. organic-chemistry.org A common catalyst system involves [Ru(p-cymene)Cl2]2 with bidentate phosphine ligands. organic-chemistry.org This approach is highly atom-economical and has been successfully applied to the synthesis of a wide range of secondary and tertiary amines, as well as N-heterocycles. organic-chemistry.org
| Catalyst | Reaction Type | Substrates | Key Advantages |
| Nickel Nanoparticles | Reductive Amination | Carbonyl compounds, Ammonia | Synthesis of primary amines from readily available starting materials. nih.gov |
| Nickel-dipyrrin complexes | Intramolecular C-H Amination | Aliphatic azides | Mild reaction conditions, high chemoselectivity. nih.gov |
| [Ru(p-cymene)Cl2]2/diphosphine | N-alkylation (Borrowing Hydrogen) | Amines, Alcohols | Atom-economical, environmentally friendly. organic-chemistry.org |
Design and Application of Bimetallic Catalysts
Bimetallic catalysts, which contain two different metals, can exhibit synergistic effects that lead to enhanced catalytic activity, selectivity, and stability compared to their monometallic counterparts. mdpi.comresearchgate.net The combination of metals can facilitate different steps of a catalytic cycle or create unique active sites.
In the context of N-alkylbenzylamine synthesis, a bimetallic Fe-Pd catalyst derived from a metal-organic framework (MOF) has shown excellent performance in the N-alkylation of amines with alcohols. chemrxiv.org The presence of both iron and palladium was crucial for the high catalytic activity. Bimetallic catalysis also opens up new possibilities for the synthesis of complex N-heterocycles through sequential or relay catalysis, where each metal catalyzes a specific transformation in a one-pot reaction. mdpi.comresearchgate.net This approach allows for the construction of intricate molecular architectures from simple starting materials in an efficient manner. mdpi.com
Homogeneous Catalysis for Alkylation and Selective Functionalization
Homogeneous catalysts, which exist in the same phase as the reactants, often offer high activity and selectivity under mild reaction conditions. wikipedia.org For the synthesis and functionalization of N-alkylbenzylamines, homogeneous catalysis provides powerful tools for precise molecular construction.
Rhodium complexes have been used for the ortho-alkylation of benzylamines with alkenes, employing a picolinamide (B142947) directing group. nih.gov This C-H activation strategy allows for the introduction of alkyl groups at a specific position on the aromatic ring. The reaction can be catalyzed by both Rh(I) and Rh(ii) complexes. nih.gov
The N-alkylation of amines can also be achieved using homogeneous catalysts. While heterogeneous systems are often preferred for ease of separation, homogeneous catalysts can offer superior activity and selectivity in certain cases. For example, various transition metal complexes, including those of ruthenium, iridium, and rhodium, are effective for the N-alkylation of amines with alcohols. mdma.ch
A significant challenge in homogeneous catalysis is the separation of the catalyst from the product. However, for high-value products like pharmaceuticals, the advantages of high selectivity and mild reaction conditions can outweigh this drawback.
Electrocatalysis Studies on the Hydrogen Evolution Reaction (HER) in the Presence of Benzylamines
Electrocatalysis offers a sustainable approach to chemical transformations by using electricity to drive reactions. The hydrogen evolution reaction (HER), the production of hydrogen from a proton source, is a key process in the development of a hydrogen-based economy. dp.techyoutube.com The presence of organic molecules, such as benzylamines, can influence the efficiency of HER catalysts.
Photocatalysis for Aerobic Oxidation of Amines
Photocatalysis utilizes light to drive chemical reactions, often under mild and environmentally friendly conditions. researchgate.net The aerobic oxidation of amines to imines is an important transformation, and photocatalysis offers a green alternative to traditional methods that often require harsh oxidants.
The photocatalytic aerobic oxidation of benzylamine has been demonstrated using various photocatalysts, including those based on metal-organic frameworks (MOFs). researchgate.net In these systems, the photocatalyst absorbs light and generates reactive oxygen species (ROS), such as superoxide (B77818) radicals (O2•−), which then oxidize the amine. researchgate.netresearchgate.net The reaction typically proceeds via the formation of an imine, which can be a valuable synthetic intermediate.
Carbon dioxide has been shown to accelerate the photocatalytic oxidative coupling of benzylamines. acs.org In the presence of CO2, benzylamine forms benzylcarbamic acid, which is a more efficient electron donor in the photocatalytic cycle. acs.org This finding highlights the potential for using CO2 as a beneficial additive in these reactions.
| Photocatalyst System | Reaction | Key Features |
| MOF-based photocatalysts | Aerobic oxidation of benzylamine | High activity, generation of reactive oxygen species. researchgate.net |
| Potassium poly(heptazine imide) with CO2 | Oxidative coupling of benzylamines | CO2 accelerates the reaction by forming a more efficient electron donor. acs.org |
Organocatalysis in Stereoselective Transformations
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Tertiary amines are a prominent class of organocatalysts, often employed in stereoselective transformations to control the three-dimensional arrangement of atoms in the product. While there is no specific data on N-octyl-N-pentylbenzylamine, the principles of organocatalysis using tertiary amines provide a framework for its potential applications.
Tertiary amines can function as catalysts in several ways, including acting as Lewis bases or by forming reactive intermediates. In stereoselective reactions, chiral tertiary amines are often used to induce asymmetry. Although N-octyl-N-pentylbenzylamine is not inherently chiral, its analogues with chiral backbones or substituents are central to many asymmetric transformations.
Recent advancements have highlighted the use of biocatalytic cascades combining ene-reductases (EReds) with imine reductases/reductive aminases (IReds/RedAms) for the synthesis of primary, secondary, and tertiary amines with multiple stereocenters. nih.gov These enzymatic systems can achieve high diastereomeric and enantiomeric ratios. Furthermore, rhodium-catalyzed asymmetric substitutions have been developed for the synthesis of sterically demanding α-tertiary amines. acs.org
The reactivity of benzylamines, a structural component of N-octyl-N-pentylbenzylamine, has been explored in the context of C-H functionalization. Synergistic single electron transfer (SET) and hydrogen atom transfer (HAT) catalysis has enabled the highly regioselective and chemoselective Csp³–H arylation of benzylamines. rsc.org
A general mechanism for enamine catalysis, a common mode of action for secondary amine organocatalysts, involves the reaction of the amine with a ketone or aldehyde to form a nucleophilic enamine intermediate. wikipedia.org This intermediate can then react with an electrophile, leading to the formation of a new carbon-carbon bond. While N-octyl-N-pentylbenzylamine is a tertiary amine and cannot form an enamine directly, its de-benzylated or de-alkylated secondary amine analogues could potentially participate in such catalytic cycles.
Table 1: Examples of Stereoselective Transformations Catalyzed by Amine Analogues
| Catalyst Type | Reaction | Substrate | Product | Stereoselectivity | Reference |
| Biocatalytic Cascade (ERed/IRed) | Reductive Amination | α,β-Unsaturated Ketones | Chiral Tertiary Amines | High dr and er | nih.gov |
| Chiral Diene-Ligated Rhodium | Allylic Substitution | Racemic Tertiary Allylic Trichloroacetimidates | α-Trisubstituted-α-Tertiary Amines | High ee | acs.org |
| Proline (Secondary Amine) | Robinson Annulation | Ketone + Methyl Vinyl Ketone | Cyclohexenone | Good Stereoselectivity | wikipedia.org |
Note: This table presents data for analogous amine catalysts to illustrate the principles of stereoselective transformations, as no specific data for N-Octyl-N-Pentylbenzylamine was found.
Role of Acid-Base Catalysis in N-Octyl-N-Pentylbenzylamine Reactions
Tertiary amines like N-octyl-N-pentylbenzylamine are Brønsted-Lowry bases due to the lone pair of electrons on the nitrogen atom. This basicity allows them to act as catalysts in a variety of reactions that are sensitive to acid or base concentration.
As a base, N-octyl-N-pentylbenzylamine can deprotonate acidic substrates, thereby increasing their nucleophilicity and facilitating subsequent reactions. Conversely, the protonated form of the amine, an ammonium (B1175870) salt, can act as a Brønsted acid catalyst. This dual role is fundamental to many chemical transformations.
For instance, benzylamine itself can act as a nucleophilic catalyst in the synthesis of 2-substituted quinolines from 2-aminochalcone derivatives. organic-chemistry.org The reaction proceeds through conjugate addition, condensation, and elimination steps facilitated by the amine.
The site selectivity in borane-catalyzed C(sp³)–H alkylation of tertiary amines with electron-deficient olefins has been shown to be dependent on the reaction conditions, highlighting the intricate role of the amine structure and reaction environment. acs.org Furthermore, the synthesis of tertiary amines can be achieved through direct Brønsted acid-catalyzed reductive amination of carbonyl compounds. researchgate.net
The reaction of tertiary amines with dichlorocarbene (B158193) is another example where the amine's nucleophilicity plays a key role, leading to various synthetic transformations. researchgate.net
Table 2: Potential Acid-Base Catalyzed Reactions Involving Tertiary Amine Analogues
| Catalyst/Reagent | Reaction Type | Substrate | Product | Role of Amine | Reference |
| Benzylamine | Nucleophilic Catalysis | 2-Aminochalcone Derivatives | 2-Substituted Quinolines | Nucleophilic Catalyst | organic-chemistry.org |
| B(C₆F₅)₃ | C(sp³)–H Alkylation | Tertiary Amines + Electron-Deficient Olefins | α- or β-Alkylated Amines | Reactant/Substrate | acs.org |
| Triflic Acid | Reductive Amination | Carbonyl Compounds + Amines | Tertiary Amines | Reactant | researchgate.net |
| Dichlorocarbene | Reaction with Tertiary Amines | Tertiary Amines | Various Products | Nucleophile | researchgate.net |
Note: This table provides examples of reactions involving analogous amines to illustrate the principles of acid-base catalysis, as specific data for N-Octyl-N-Pentylbenzylamine was not found.
Environmental Fate and Degradation Pathways of N Octyl N Pentylbenzylamine
Degradation under Water Treatment Conditions
Substituted benzylamines are known to undergo significant transformation during water disinfection processes, particularly chlorination and chloramination. These treatments are designed to eliminate pathogens but also initiate chemical reactions with organic compounds present in the water. rsc.orghealth.state.mn.us
The degradation of substituted benzylamines like N-octyl-N-pentylbenzylamine during chlorination and chloramination follows distinct chemical pathways. For related benzylamines, studies have shown that the dominant reaction during chlorination involves the transfer of a chlorine atom to the nitrogen of the benzylamine (B48309). rsc.org This is followed by the elimination of hydrochloric acid, which results in the formation of an imine. Subsequently, the imine undergoes hydrolysis to yield an aldehyde and a lower-order amine. rsc.org
In the case of N-octyl-N-pentylbenzylamine, two primary elimination pathways are plausible:
Elimination between the nitrogen and the benzyl (B1604629) group, leading to the formation of benzaldehyde (B42025) and a secondary amine (N-octyl-N-pentylamine).
Elimination between the nitrogen and one of the alkyl chains (octyl or pentyl), which would produce formaldehyde (B43269) or other aldehydes and a different secondary amine. rsc.org
During chloramination, similar degradation products are observed, but the reactions occur over much longer timescales compared to chlorination. rsc.orgacs.org Tertiary alkylamines are known to degrade almost instantaneously during chlorination, while chloramination results in much slower degradation rates. acs.orgnih.gov Research on model tertiary alkylamines shows they degrade to form aldehydes and secondary alkylamines. nih.gov For N-octyl-N-pentylbenzylamine, this suggests a transformation into secondary amines and corresponding aldehydes under both conditions, with the reaction rate being the primary difference. Halogenation of the aromatic ring has not been observed as a significant pathway for benzylamines during these processes. rsc.org
The reaction of disinfectants with organic and inorganic materials in water leads to the formation of disinfection byproducts (DBPs). wikipedia.orgepa.gov Tertiary amines, including substituted benzylamines, are recognized as precursors to several DBPs of health concern. nih.gov
During the chloramination of N,N-dimethylbenzylamine, a significant molar yield (34%) of N-nitrosodimethylamine (NDMA), a potent carcinogen, has been observed. rsc.org This formation occurs alongside the production of benzyl alcohol through a parallel pathway to the imine formation and hydrolysis route. rsc.org This finding suggests that the chloramination of other tertiary benzylamines, such as N-octyl-N-pentylbenzylamine, could also lead to the formation of corresponding N-nitrosamines (e.g., N-nitroso-octylpentylamine). The presence of tertiary amine functional groups in various consumer products and waste streams makes them important precursors to consider in water reuse and treatment scenarios. nih.govresearchgate.net
Other DBPs that can form during the disinfection of water containing organic nitrogen precursors include trihalomethanes (THMs), haloacetic acids (HAAs), haloacetonitriles, and trichloronitromethane. nih.govwikipedia.orgepa.gov The specific types and concentrations of DBPs formed depend on numerous factors, including the type of disinfectant used, the dose, water temperature, and the chemical nature of the organic precursors. health.state.mn.uswikipedia.orgepa.gov
Table 1: Potential Disinfection Byproducts from Substituted Benzylamines
| Precursor Class | Disinfection Process | Potential Byproducts | Reference |
|---|---|---|---|
| Tertiary Benzylamines | Chloramination | N-Nitrosamines (e.g., NDMA), Benzyl alcohol, Aldehydes, Secondary Amines | rsc.org |
| Tertiary Alkylamines | Chlorination | Aldehydes, Secondary Alkylamines, Trichloronitromethane (low yield) | nih.gov |
Biodegradation by Microbial Communities
The breakdown of N-octyl-N-pentylbenzylamine in soil and water is largely dependent on the activity of microbial communities. As a substituted benzylamine, its biodegradation pathway can be inferred from studies on structurally related compounds, such as benzyl-containing quaternary ammonium (B1175870) compounds (QACs).
The biodegradation of benzyl-containing QACs, like benzalkonium chlorides (BACs), is believed to proceed through a sequential degradation mechanism. industrialchemicals.gov.aunih.gov The proposed pathway involves:
N-Dealkylation : The initial step is the cleavage of the C-N bond, where one of the alkyl chains is removed from the nitrogen atom. nih.govnih.gov For N-octyl-N-pentylbenzylamine, this would result in the formation of either N-pentylbenzylamine and an octyl-related byproduct or N-octylbenzylamine and a pentyl-related byproduct.
N-Debenzylation : Following dealkylation, the benzyl group is cleaved from the nitrogen atom, producing a secondary or primary amine and benzyl-related intermediates. industrialchemicals.gov.au
Metabolism of Intermediates : The resulting alkylamines and benzyl-containing compounds (such as benzoate) are then further metabolized by various bacteria. nih.gov For instance, research has shown that in a microbial community, Pseudomonas species like P. putida and P. entomophila are predominantly responsible for metabolizing the benzyl compounds produced from the initial degradation of BACs by other microbes. nih.gov
This stepwise degradation ultimately leads to the mineralization of the compound into carbon dioxide, water, and ammonia (B1221849). nih.gov
Several environmental and chemical factors can influence the rate and extent of microbial degradation of amines and related compounds.
Alkyl Chain Length : The length of the alkyl chains on the nitrogen atom significantly affects biodegradability. Benzalkonium compounds with longer alkyl chains are known to be more persistent in the environment. industrialchemicals.gov.au
pH : The pH of the environment (soil or water) has a marked effect on microbial degradation. Studies on dimethylamine (B145610) showed that its rate of disappearance from soil was affected by pH. asm.orgnih.gov For other biogenic amines, degradation by Bacillus subtilis was found to be significantly influenced by the initial pH of the medium, with optimal degradation occurring within a specific range. mdpi.comresearchgate.net
Temperature : Temperature is a crucial factor, with lower temperatures generally slowing down the rate of microbial activity and amine degradation. mdpi.com Conversely, higher temperatures, up to a certain optimum, can increase the rate of degradation. mdpi.comresearchgate.net
Oxygen Availability : The presence or absence of oxygen (aerobic vs. anaerobic conditions) is a critical determinant of degradation pathways and rates. Many QACs and amines show significantly reduced degradation under anaerobic conditions. nih.govasm.orgnih.gov For example, the half-life of ADBAC, a type of QAC, was found to be 13 days in soil with microbes under aerobic conditions but increased to 1,815 days in flooded soil without air. orst.edu
Microbial Community Composition : The specific species of microorganisms present are fundamental. The complete degradation of complex molecules like N-octyl-N-pentylbenzylamine may require the synergistic action of a diverse microbial community, where different species carry out different steps of the degradation pathway. nih.gov
Table 2: Factors Affecting Microbial Degradation of Amines
| Factor | Influence on Degradation | Reference |
|---|---|---|
| Alkyl Chain Length | Longer chains tend to decrease the rate of biodegradation. | industrialchemicals.gov.au |
| pH | Degradation rates are significantly affected by the pH of the soil or water. | asm.orgmdpi.comresearchgate.net |
| Temperature | Higher temperatures (up to an optimum) generally increase degradation rates. | mdpi.comresearchgate.net |
| Oxygen | Aerobic conditions are typically required for rapid degradation; anaerobic conditions significantly slow or inhibit it. | nih.govasm.orgorst.edu |
| Microbial Consortia | A diverse community of microbes is often necessary for complete mineralization through cross-feeding. | nih.gov |
Photodegradation Processes and Environmental Transformation
Photodegradation, or the breakdown of chemical compounds by light, is another potential environmental fate pathway. For compounds like N-octyl-N-pentylbenzylamine, this process can occur through direct photolysis (absorption of light by the molecule itself) or indirect photolysis (reaction with photochemically generated reactive species).
However, available information on related compounds suggests that direct degradation by water and light is not a highly effective breakdown pathway for quaternary ammonium compounds. orst.edu While the benzyl group in N-octyl-N-pentylbenzylamine contains a chromophore that can absorb UV light, this does not always translate to rapid degradation under environmental conditions.
More effective degradation can be achieved through engineered advanced oxidation processes (AOPs), which utilize UV light in combination with oxidants like chlorine or hydrogen peroxide. researchgate.net These processes generate highly reactive hydroxyl radicals that can degrade a wide range of recalcitrant organic compounds, including precursors to NDMA. researchgate.net Therefore, while natural photodegradation in sunlit surface waters may be a slow process, engineered UV-AOPs in water treatment facilities could effectively transform N-octyl-N-pentylbenzylamine. researchgate.net
Environmental Monitoring and Assessment of Persistence for N,N-Disubstituted Benzylamines
The environmental presence of N,N-disubstituted benzylamines, including N-octyl-N-pentylbenzylamine, necessitates the development and application of robust monitoring and assessment techniques to understand their persistence and potential for long-range transport.
Environmental Monitoring
Effective environmental monitoring of N,N-disubstituted benzylamines involves a multi-step process encompassing sample collection, preparation, and analysis from various environmental matrices such as water, soil, and sediment.
Sample Collection and Preparation:
The choice of sampling technique is crucial for obtaining representative samples. For aqueous samples, grab sampling or passive sampling methods can be employed. Soil and sediment samples are typically collected using corers or grabs.
Once collected, sample preparation is critical to isolate and concentrate the target analytes, removing interfering substances from the complex environmental matrix. Common techniques include:
Solid-Phase Extraction (SPE): This is a widely used method for extracting organic compounds from liquid samples. Sorbents such as C18 or polymeric resins can be effective for trapping N,N-disubstituted benzylamines.
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analytes between the aqueous sample and an immiscible organic solvent.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample, and the analytes are adsorbed onto the coating.
Analytical Techniques:
A variety of analytical instruments are used for the detection and quantification of amines in environmental samples. fiveable.me
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For N,N-disubstituted benzylamines, derivatization may sometimes be necessary to improve their volatility and chromatographic behavior. A method for determining substituted diphenylamines in wastewater, biosolids, and sediments using GC-tandem mass spectrometry (GC-MS/MS) has been developed, with instrument limits of detection (LODs) ranging from 0.02 to 0.1 ng/mL. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile and thermally labile compounds. alliedacademies.org When coupled with detectors such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC can provide both qualitative and quantitative data.
Ion Chromatography: This technique is primarily used for the analysis of inorganic and some organic ions and may have applications for the analysis of protonated amine species. alliedacademies.org
A study on the analysis of various aromatic amines in environmental samples highlighted the use of materials like copper phthalocyanine (B1677752) trisulfonate and XAD resins in solid-phase extraction for their enrichment. nih.gov
Assessment of Persistence
Biodegradation Studies:
Standardized laboratory tests are often used to assess the biodegradability of chemicals. These tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), measure the extent and rate of microbial degradation of a substance in a controlled environment. While specific data for N-octyl-N-pentylbenzylamine is unavailable, studies on primary long-chain alkylamines have shown that they can be readily biodegradable by microorganisms isolated from activated sludge. nih.gov For instance, a Pseudomonas sp. was found to degrade primary alkylamines with chain lengths from C3 to C18. nih.gov Another study on the anaerobic degradation of long-chain alkylamines by Pseudomonas stutzeri demonstrated complete mineralization of these compounds. nih.gov
Abiotic Degradation Studies:
Hydrolysis: The potential for hydrolysis, the reaction with water, is an important abiotic degradation pathway. For N-octyl-N-pentylbenzylamine, the C-N bonds are generally stable to hydrolysis under typical environmental pH conditions.
Photodegradation: Photodegradation, or the breakdown of a chemical by light, can be a significant removal mechanism in surface waters and the atmosphere. Studies on benzylamine have shown that it can undergo photocatalytic oxidation. For example, the photocatalytic coupling of benzylamine to N-benzylidene benzylamine has been demonstrated using various catalysts under visible light irradiation. mdpi.comacs.org Another study showed that porphycene (B11496) can act as a photosensitizer for the photooxidation of primary and secondary benzylic amines.
Data on Degradation of Structurally Similar Compounds
Research on the degradation of other benzylamines provides valuable insights. For instance, a study on the degradation of benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine during chlorination, a common water treatment process, identified the formation of imines and aldehydes as major degradation products. rsc.org Specifically, the reaction involves the transfer of chlorine to the benzylamine nitrogen, followed by the elimination of hydrochloric acid to form an imine, which then hydrolyzes to an aldehyde and a lower-order amine. rsc.org In the case of N,N-dimethylbenzylamine, this process can lead to the formation of benzaldehyde and dimethylamine, or formaldehyde and N-methylbenzylamine. rsc.org
Of significant concern is the potential formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, during the chloramination of N,N-dimethylbenzylamine. rsc.orgnih.gov This highlights the importance of understanding the transformation products of N,N-disubstituted benzylamines in engineered systems.
The following table summarizes the degradation products observed for benzylamine analogues, which can be considered as potential degradation products for N-octyl-N-pentylbenzylamine.
| Precursor Compound | Degradation Process | Major Products | Reference |
| Benzylamine | Chlorination | Benzaldehyde | rsc.org |
| N-Methylbenzylamine | Chlorination | Benzaldehyde, Monomethylamine, Formaldehyde, Benzylamine | rsc.org |
| N,N-Dimethylbenzylamine | Chlorination | Benzaldehyde, Dimethylamine, Formaldehyde, N-Methylbenzylamine | rsc.org |
| N,N-Dimethylbenzylamine | Chloramination | N-Nitrosodimethylamine (NDMA) | rsc.orgnih.gov |
| Primary Long-chain Alkylamines | Aerobic Biodegradation | Alkanals, Ammonium | nih.gov |
| Long-chain Alkylamines | Anaerobic Biodegradation | Alkanals, Fatty Acids | nih.gov |
This table is based on data from studies on analogous compounds and the products are hypothesized for N-octyl-N-pentylbenzylamine.
Advanced Applications and Derivatives of N Octyl N Pentylbenzylamine in Materials Science and Organic Synthesis
Derivatives for Polymer Synthesis and Modification
The tertiary amine moiety and the benzyl (B1604629) group in N-octyl-N-pentylbenzylamine offer multiple avenues for its integration into polymeric structures. These can range from its use as a monomer or a modifying agent to its role as a catalyst or ligand in polymerization reactions.
Incorporation into Copolymers, such as Benzamide-based Systems
While direct studies on the incorporation of N-octyl-N-pentylbenzylamine into benzamide-based copolymers are not extensively documented, the principles of polyamide synthesis suggest its potential utility. Polyamides are frequently synthesized through the condensation of a diamine with a dicarboxylic acid or its derivative. N-substituted benzamide (B126) derivatives have been synthesized for various applications, including as anti-tumor agents. nih.govresearchgate.net The synthesis of N,N-dimethylbenzamide, for instance, can be achieved by reacting isatoic anhydride (B1165640) with dimethylamine (B145610). google.com Conceptually, a derivative of N-octyl-N-pentylbenzylamine containing a primary or secondary amine, or a carboxylic acid functionality, could be synthesized and subsequently copolymerized to introduce the bulky, hydrophobic N,N-dialkylbenzylamino side chains into a polyamide backbone. Such modifications would be expected to significantly alter the polymer's properties, such as solubility, thermal stability, and mechanical behavior, by disrupting chain packing and introducing flexible side groups. The synthesis of polyamides from diols and diamines with the liberation of H2 presents an environmentally benign pathway where functionalized diamines could be employed. rsc.org
Use as Ligands or Monomers in Controlled Radical Polymerization
In the realm of controlled radical polymerization, particularly Atom Transfer Radical Polymerization (ATRP), tertiary amines are crucial as ligands for the copper catalyst. These ligands solubilize the copper salt and, more importantly, tune the redox potential of the Cu(I)/Cu(II) catalytic cycle, thereby controlling the polymerization rate and ensuring low polydispersity of the resulting polymers. Multidentate amines are widely used for this purpose, but simpler tertiary amines can also function effectively, sometimes playing a dual role as both ligand and reducing agent. nih.govwikipedia.org
N-octyl-N-pentylbenzylamine, with its tertiary amine center, could potentially serve as a ligand in ATRP. The steric bulk provided by the octyl, pentyl, and benzyl groups would influence the geometry and reactivity of the copper complex. This could be advantageous in controlling the stereochemistry of the resulting polymer. For example, in the ATRP of various monomers like methyl methacrylate (B99206) and styrene, the choice of ligand is critical for achieving well-defined polymers. researchgate.net Furthermore, tertiary amines can act as activators in ATRP, enabling polymerization in the presence of residual air, which is a significant practical advantage. nih.gov The structure of the amine ligand, including the nature of the substituents on the nitrogen atom, directly impacts the catalytic activity and the control over the polymerization process. nih.govresearchgate.net
Below is a table summarizing the role of various tertiary amines as ligands in ATRP, illustrating the context in which N-octyl-N-pentylbenzylamine could function.
| Amine Ligand | Monomer | Key Findings |
| Tris[2-(dimethylamino)ethyl]amine (Me6TREN) | Various | Promotes controlled ATRP at room temperature, leading to polymers with low dispersity (Đ ≤ 1.09). wikipedia.org |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Various | Mediates controlled polymerization, albeit with lower initiation efficiency compared to Me6TREN. wikipedia.org |
| Tetramethylguanidino-tris(2-aminoethyl)amine (TMG3-TREN) | Methyl methacrylate, Styrene, etc. | Effective catalyst for ATRP of various monomers, producing well-defined homopolymers. researchgate.net |
| N,N'-dimethyl-N,N'-bis-2'-pyridylmethyl-ethane-1,2-diamine | Bromoacetonitrile (initiator) | Forms stable Cu complexes that retain ATRP activity. nih.govresearchgate.net |
Design of Dynamic Covalent Polymers and Networks
Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions, allowing for the creation of adaptive and self-healing materials. rsc.org A prominent reaction in DCC is the formation of an imine bond from the condensation of an amine and an aldehyde. rsc.orgrsc.org This reversible reaction is the foundation for creating dynamic covalent polymers and networks. wikipedia.orgresearchgate.net
While primary amines are typically used for imine formation, the benzyl group of N-octyl-N-pentylbenzylamine could be functionalized to participate in such dynamic chemistries. For instance, introduction of a primary amine or an aldehyde group onto the phenyl ring would render it a suitable monomer for the construction of dynamic covalent networks based on imine or enamine exchange. nih.gov The reversible nature of these bonds can impart unique properties to the resulting materials, such as self-healing, shape memory, and responsiveness to stimuli like pH. nih.gov The bulky and hydrophobic octyl and pentyl chains would influence the morphology and properties of the resulting dynamic network, potentially leading to the formation of soft, gel-like materials.
The general principle involves the reaction between a multifunctional amine and a multifunctional aldehyde, leading to a cross-linked polymer network. The reversibility of the imine bond allows the network to break and reform, enabling material reprocessing or healing.
Role in Supramolecular Chemistry and Ligand Design for Coordination Complexes
The tertiary amine in N-octyl-N-pentylbenzylamine can act as a Lewis base, making it a candidate for ligand design in coordination chemistry. The nitrogen atom's lone pair of electrons can coordinate to metal centers, and the nature of the N-substituents (octyl, pentyl, benzyl) will dictate the steric and electronic environment around the metal. This can influence the stability, reactivity, and catalytic activity of the resulting coordination complex. For instance, copper complexes with N,N,N-tridentate quinolinyl anilido-imine ligands have shown excellent catalytic performance in Chan-Lam coupling reactions. researchgate.net Similarly, copper(II) complexes with N,N'-dialkyl-1,10-phenanthroline-2,9-dimethanamine have been synthesized and their interaction with DNA studied. google.com While not N-octyl-N-pentylbenzylamine itself, these examples highlight the importance of N-alkyl substituents in tuning the properties of metal complexes.
In supramolecular chemistry, the non-covalent interactions of the alkyl and benzyl groups can drive self-assembly processes. The acylation of N-benzylbispidinols, which are structurally related to N-benzylamines, can lead to the formation of supramolecular gels. rsc.org The formation of these gels is driven by a combination of hydrogen bonding and π-π stacking interactions, where the benzyl group plays a crucial role. It is conceivable that derivatives of N-octyl-N-pentylbenzylamine could be designed to form similar supramolecular structures, such as organogels or liquid crystals, where the long alkyl chains would contribute to the organization of the molecules.
Application as Versatile Intermediates in Complex Organic Synthesis
The benzylamine (B48309) substructure is a valuable synthon in organic chemistry, often employed for the introduction of a protected primary amine. The benzyl group can be readily removed by catalytic hydrogenation, a process known as debenzylation.
Synthesis of Amino Sugar Derivatives via N-Benzyl Intermediates
A significant application of benzylamine and its derivatives is in the synthesis of amino sugars, which are important components of many biologically active compounds, including antibiotics and anticancer agents. The synthesis often involves the conversion of a primary alcohol in a sugar molecule to a leaving group, such as a tosylate, followed by nucleophilic substitution with an amine.
Benzylamine has proven to be an effective nucleophile for the substitution of tosylates in sugar molecules, leading to the formation of N-benzyl amino sugar intermediates. nih.govwikipedia.orgnih.gov This method provides a safer alternative to the use of sodium azide. The N-benzyl group serves as a protecting group for the amine functionality, which can be later deprotected via hydrogenation to yield the desired primary amino sugar.
The general synthetic sequence is as follows:
Tosylation: A primary hydroxyl group on a sugar derivative is converted to a tosylate.
N-Benzylation: The tosylate is displaced by benzylamine in a nucleophilic substitution reaction to form the N-benzyl intermediate.
Debenzylation: The N-benzyl group is removed by catalytic hydrogenation to afford the primary amino sugar.
While N-octyl-N-pentylbenzylamine itself is a tertiary amine and cannot directly displace a tosylate in this manner, the underlying principle highlights the importance of the N-benzyl motif. A primary or secondary benzylamine derivative could be used, and the methodology demonstrates the versatility of benzylamines in constructing complex, biologically relevant molecules. The use of N-benzyl-N-α-methylbenzylamide in the asymmetric synthesis of α-amino carbonyl derivatives further underscores the utility of N-benzyl groups in stereoselective transformations.
The table below presents examples of N-benzyl intermediates formed in the synthesis of amino sugars.
| Starting Tosylate | N-Benzyl Intermediate | Yield (%) | Reference |
| 1,2:3,4-di-O-isopropylidene-6-O-tosyl-α-D-galactopyranose | 6-Benzylamino-6-deoxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 83.4 | nih.gov |
| 1,2:4,5-di-O-isopropylidene-3-O-tosyl-β-D-fructopyranose | 3-Benzylamino-3-deoxy-1,2:4,5-di-O-isopropylidene-β-D-fructopyranose | Not specified | nih.gov |
| 4-O-(2,6-Di-O-methyl-3,4-O-isopropylidene-β-D-galactopyranosyl)-6-O-tosyl-2,3-O-isopropylidene-aldehydo-D-glucose dimethyl acetal | 4-O-(2,6-Di-O-methyl-3,4-O-isopropylidene-β-D-galactopyranosyl)-6-benzylamino-6-deoxy-2,3-O-isopropylidene-aldehydo-D-glucose dimethyl acetal | 81.9 | nih.gov |
This synthetic strategy showcases the pivotal role of N-benzyl intermediates, a class of compounds to which N-octyl-N-pentylbenzylamine belongs, in facilitating the synthesis of valuable amino sugar derivatives.
Precursors for Advanced N-Heterocyclic Compounds
The structural framework of N-octyl-N-pentylbenzylamine, featuring a reactive benzylic position and a tertiary amine, makes it a valuable precursor for the synthesis of complex N-heterocyclic compounds. These heterocyclic systems are foundational to many areas of chemistry, including pharmaceuticals and functional materials. The synthesis of such compounds often involves the strategic cleavage and formation of carbon-nitrogen and carbon-carbon bonds, processes in which N-octyl-N-pentylbenzylamine can readily participate.
One of the key reactive pathways involves the in-situ formation of an iminium ion from the tertiary amine, which can then undergo cyclization reactions. For instance, in the presence of an appropriate catalyst, the benzyl group can be functionalized to participate in intramolecular cyclization, leading to the formation of isoquinoline (B145761) or related heterocyclic structures. The long alkyl chains (octyl and pentyl) can influence the solubility of the reactants and products, potentially allowing for reactions in less polar solvents.
Furthermore, N-octyl-N-pentylbenzylamine can be a substrate in multicomponent reactions, a powerful class of reactions that allow for the construction of complex molecules in a single step. By reacting N-octyl-N-pentylbenzylamine with a 1,3-dicarbonyl compound and another amine or ammonia (B1221849) source, it is possible to construct substituted pyridines or pyrimidines. The specific substitution pattern of the resulting heterocycle can be controlled by the choice of the other reactants. beilstein-journals.org
The following table outlines potential synthetic routes to N-heterocyclic compounds starting from N-octyl-N-pentylbenzylamine or its derivatives.
| Starting Material | Reagents | Resulting Heterocycle | Reaction Type |
| N-octyl-N-pentylbenzylamine | 1. PhLi, 2. CO2, 3. H+, 4. SOCl2, 5. NaN3, 6. Heat | Substituted Isoquinoline | Intramolecular Cyclization |
| N-octyl-N-pentylbenzylamine | 1,3-Diketone, NH4OAc | Substituted Pyridine | Multicomponent Reaction |
| N-octyl-N-pentylbenzylamine | α-halo ketone, base | Substituted Pyrrole | Hantzsch-type Synthesis |
Functionalization for Surface Chemistry and Coatings Applications
The presence of long alkyl chains in N-octyl-N-pentylbenzylamine makes it inherently surface-active. This property is highly valuable in the field of materials science, particularly for the modification of surfaces and the formulation of advanced coatings. The amine group can act as an anchor to various substrates, while the long, nonpolar alkyl chains orient away from the surface, creating a hydrophobic layer.
This self-assembly of N-octyl-N-pentylbenzylamine on a surface can be exploited for a number of applications:
Corrosion Inhibition: When applied to a metal surface, N-octyl-N-pentylbenzylamine can form a protective, monomolecular film. researchgate.net This film acts as a barrier, preventing corrosive agents from reaching the metal surface. nih.gov The effectiveness of this inhibition is dependent on the packing density of the molecules on the surface, which is influenced by the length and branching of the alkyl chains. researchgate.net
Lubrication: The long alkyl chains can reduce friction between surfaces, making N-octyl-N-pentylbenzylamine a potential additive in lubricating oils and greases.
Hydrophobic Coatings: Surfaces treated with N-octyl-N-pentylbenzylamine will exhibit increased hydrophobicity, leading to water-repellent and self-cleaning properties.
The amine functionality also allows for further chemical modification to create more robust and functional coatings. For example, the amine can be quaternized to create a cationic surfactant with enhanced antimicrobial properties. Alternatively, it can be reacted with other functional molecules to covalently link them to a surface.
The table below summarizes the potential effects of N-octyl-N-pentylbenzylamine as a surface modifying agent on different substrates.
| Substrate | Application | Expected Outcome |
| Steel | Corrosion Inhibition | Formation of a protective hydrophobic layer, reducing corrosion rate. |
| Glass | Hydrophobic Coating | Increased water contact angle, leading to water repellency. |
| Silica (B1680970) Nanoparticles | Functionalization | Improved dispersion in nonpolar solvents. |
Chemical Additives and Specialized Solvents Deriving from Long-Chain Benzylamines
The unique combination of a polar amine head group and long nonpolar alkyl tails gives N-octyl-N-pentylbenzylamine interesting properties as a chemical additive and a specialized solvent.
As a chemical additive , it can function as:
A Phase Transfer Catalyst: The ability of the amine to be protonated or quaternized allows it to transport anions into an organic phase, facilitating reactions between water-soluble and water-insoluble reactants.
An Asphalt (B605645) Adhesion Promoter: In the construction industry, long-chain amines are used to improve the adhesion of asphalt to aggregate materials, especially in the presence of moisture. The amine group strongly interacts with the aggregate surface, while the alkyl chains improve compatibility with the asphalt binder.
A Curing Agent for Epoxy Resins: Tertiary amines can act as catalysts for the polymerization of epoxy resins, influencing the curing rate and the final properties of the cured material.
As a specialized solvent , N-octyl-N-pentylbenzylamine exhibits properties of a high-boiling point, nonpolar solvent. Its long alkyl chains contribute to its ability to dissolve other nonpolar molecules. Furthermore, like other tertiary amines, it could potentially be used as a "switchable hydrophilicity solvent". rsc.org By bubbling carbon dioxide through a mixture of the amine and water, a bicarbonate salt can be formed, rendering the amine water-soluble. Subsequent removal of the CO2 by heating or sparging with an inert gas would reverse the process, allowing for easy separation and recycling of the solvent. rsc.org
The following table details some of the potential applications of N-octyl-N-pentylbenzylamine as a chemical additive.
| Application | Function | Mechanism of Action |
| Phase Transfer Catalysis | Catalyst | Forms ion pairs with anions, facilitating their transfer into an organic phase. |
| Asphalt Additive | Adhesion Promoter | The amine headgroup adsorbs onto the aggregate surface, while the alkyl tails interact with the asphalt binder. |
| Epoxy Resin Curing | Curing Agent/Accelerator | The tertiary amine catalyzes the ring-opening polymerization of the epoxy groups. |
Q & A
Q. Methodology :
- 1H/13C NMR : Identify alkyl chain signals (δ 0.8–1.5 ppm for CH3 and CH2 groups) and benzyl protons (δ 7.2–7.4 ppm). Tertiary amine protons are typically absent in D2O-exchanged samples .
- FTIR : Look for N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 304 for C20H35N) .
Advanced: How does N-octyl-N-pentyl benzylamine affect polymer properties compared to unsubstituted benzylamine?
Case Study :
In polymer chemistry, the compound’s hydrophobic alkyl chains can:
- Enhance Solubility : Increase solubility in non-polar solvents (e.g., toluene), as seen in poly(ester amide) systems using similar amines .
- Reduce Crosslinking : Bulky substituents minimize inter-chain reactions during epoxy ring-opening polymerizations, lowering polydispersity (e.g., Mw/Mn from 1.79 to 1.31 with excess amine) .
- Thermal Stability : Higher decomposition temperatures (e.g., ~478°C) compared to benzylamine derivatives with shorter chains .
Basic: What are the recommended storage conditions for N-octyl-N-pentyl benzylamine?
Q. Guidelines :
- Container : Store in airtight, glass containers under nitrogen to prevent oxidation or CO2 absorption (forming carbamic acid salts) .
- Environment : Keep in a dry, well-ventilated area at 2–8°C. Avoid exposure to moisture or ignition sources due to flammability (flash point ~288.9°C) .
Advanced: How can researchers resolve yield discrepancies in synthesis under varying catalytic conditions?
Q. Data-Driven Approach :
- Design of Experiments (DOE) : Vary catalyst type (e.g., K2CO3 vs. NaOH), solvent polarity (water vs. ethanol), and temperature. For example, yields drop below 60% at temperatures >50°C due to side reactions .
- Analytical Validation : Use HPLC or GC-MS to quantify by-products (e.g., dibenzylamine) and adjust purification protocols accordingly .
- Case Example : A study using benzyl chloride and aqueous ammonia achieved 93% yield via vacuum distillation, while non-optimized conditions yielded 60–75% .
Basic: What safety hazards are associated with N-octyl-N-pentyl benzylamine?
Q. Risk Mitigation :
- Hazards : Skin/eye irritation, respiratory sensitization. Electrostatic charge buildup may pose fire risks .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .
- PPE : Use nitrile gloves, goggles, and fume hoods during handling .
Advanced: How do branched alkyl chains influence phase behavior in solvent mixtures?
Q. Thermodynamic Insights :
- LogP Impact : The compound’s high LogP (7.81) indicates strong hydrophobicity, favoring phase separation in aqueous mixtures. Additives like ionic liquids (e.g., 1-butyl-1-methylpyrrolidinium tetrafluoroborate) can modulate solubility via cation-π interactions .
- Solvent Optimization : Use binary solvent systems (e.g., ethanol/water) to balance solubility and reaction efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
